

Synthesis of rupatadine intermediate using "3-(Bromomethyl)-5-methylpyridine hydrobromide"

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Compound of Interest

Compound Name: 3-(Bromomethyl)-5-methylpyridine
hydrobromide

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Application Notes and Protocols for the Synthesis of a Rupatadine Intermediate

Introduction

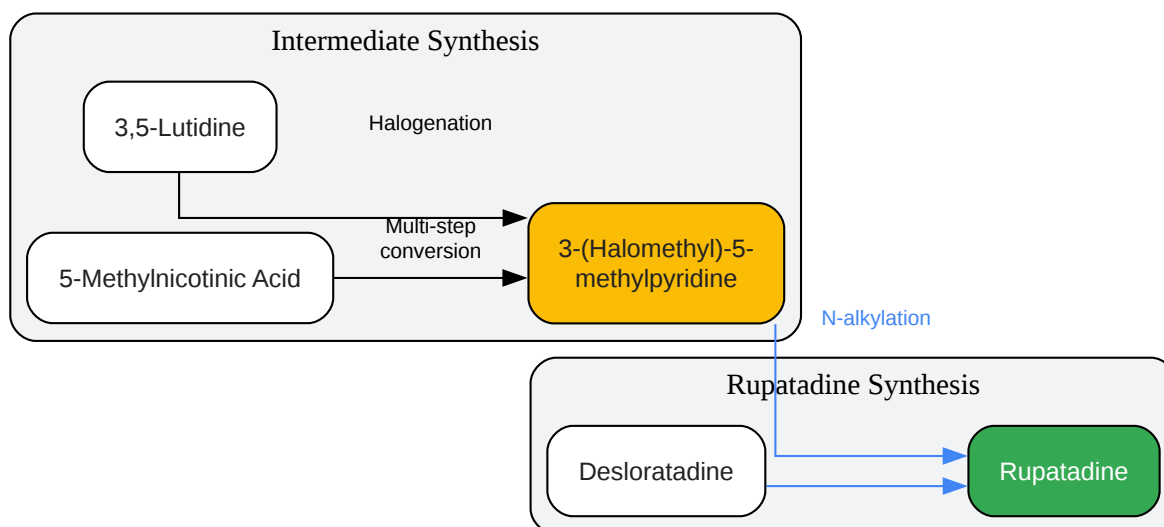
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. A key step in the synthesis of rupatadine is the N-alkylation of desloratadine with a reactive pyridine intermediate. This document provides detailed application notes and protocols for the synthesis of a crucial rupatadine intermediate, focusing on the use of 3-(halomethyl)-5-methylpyridine derivatives. The synthesis of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).

The protocols described herein are intended for researchers, scientists, and drug development professionals. They are compiled from various sources and aim to provide a comprehensive guide for the laboratory-scale synthesis of this key intermediate and its subsequent reaction to form rupatadine.

Synthesis Pathway Overview

The synthesis of rupatadine from desloratadine and the pyridine intermediate can be visualized as a direct N-alkylation reaction. The pyridine intermediate itself can be synthesized from

precursors such as 5-methylnicotinic acid or 3,5-lutidine. A general overview of the synthetic approach is presented below.



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Caption: General overview of rupatadine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-5-methylpyridine from 3,5-Lutidine

This protocol outlines the synthesis of the key pyridine intermediate via bromination of 3,5-lutidine.

Materials:

- 3,5-Lutidine
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)

- Carbon tetrachloride (CCl₄)

Procedure:

- In a four-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,5-lutidine (100 g) and carbon tetrachloride (3500 ml).[\[1\]](#)
- To this solution, add N-Bromosuccinimide (133 g) and AIBN (15.38 g).[\[1\]](#)
- Slowly heat the reaction mixture to 70°C and maintain this temperature for 4 hours.[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature (20-30°C).[\[1\]](#)
- Filter the reaction mass. The resulting filtrate contains the 3-(bromomethyl)-5-methylpyridine and can be used directly in the subsequent step without isolation.[\[1\]](#)

Protocol 2: Synthesis of Rupatadine via N-alkylation

This protocol describes the N-alkylation of desloratadine with the prepared 3-(bromomethyl)-5-methylpyridine solution.

Materials:

- Filtrate containing 3-(bromomethyl)-5-methylpyridine from Protocol 1
- Desloratadine
- Tetrabutylammonium bromide (TBAB)
- Sodium hydroxide (NaOH)
- Water
- Acetone
- Silica gel

Procedure:

- Take 3.7 L of the filtrate from Protocol 1 and add desloratadine (60 g) and tetrabutylammonium bromide (7.6 g).[1]
- Prepare an aqueous solution of sodium hydroxide by dissolving 18.66 g of NaOH in 100 ml of water. Add this solution to the reaction mixture at room temperature.[1]
- Stir the reaction mass vigorously for 6-8 hours at room temperature.[1]
- Stop stirring and allow the layers to separate. Discard the aqueous layer.[1]
- Dry the organic phase over anhydrous sodium sulfate, filter, and distill the solvent under vacuum at 35-40°C to obtain a residue.[1]
- Dissolve the residue (approximately 110 g) in 560 ml of acetone at room temperature.[1]
- Add 160 g of silica gel and stir for one hour at room temperature to purify the product.[1]
- Filter off the silica gel and wash it with acetone. Remove the solvent from the filtrate to yield rupatadine. The reported weight of rupatadine obtained is 60 g.[1]

Alternative Synthesis of the Pyridine Intermediate

An alternative and potentially more environmentally friendly approach to synthesizing a 3-(halomethyl)-5-methylpyridine intermediate starts from 5-methylnicotinic acid. This multi-step process generally involves esterification, reduction to the alcohol, and subsequent halogenation.



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Caption: Synthesis of the pyridine intermediate from 5-methylnicotinic acid.

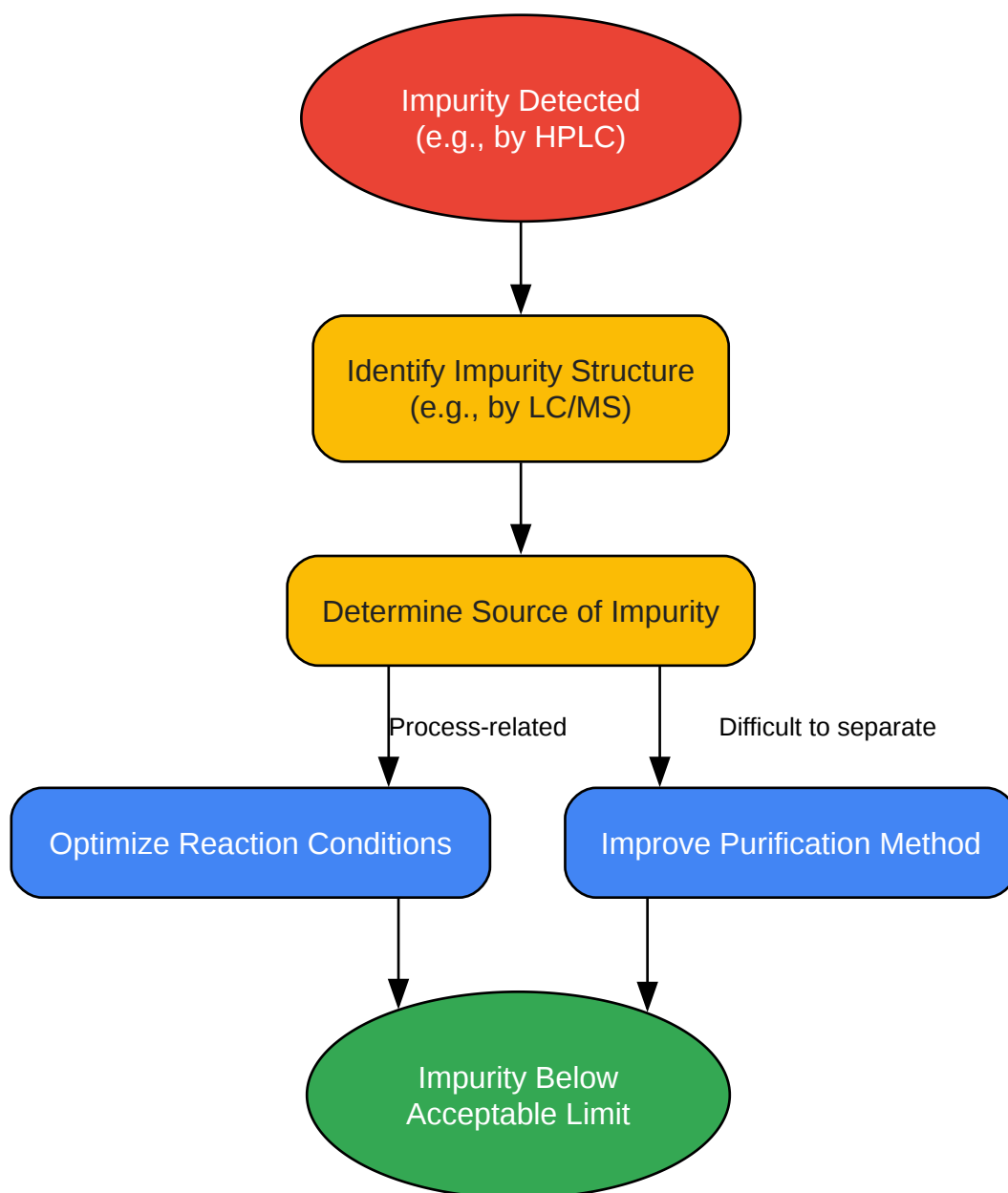
Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of rupatadine using different methods. It is important to note that yields can vary based on the specific reaction conditions and purity of the starting materials.

Synthesis Step	Starting Materials	Product	Reported Yield	Reference
N-alkylation of Desloratadine with 3-(bromomethyl)-5-methylpyridine	3,5-Lutidine, NBS, Desloratadine	Rupatadine	40%	[1][2]
N-alkylation using a phase transfer catalyst	3-(bromomethyl)-5-methylpyridine, Desloratadine	Rupatadine	High yields	[1]
Synthesis from 5-methylnicotinic acid	5-methylnicotinic acid, Desloratadine	Rupatadine	85.27%	[2]
Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide from 5-methylnicotinic acid	5-methylnicotinic acid	3-(bromomethyl)-5-methylpyridine hydrobromide	65.9%	[3]

Logical Workflow for Impurity Reduction

During the synthesis, the formation of impurities is a significant concern. A logical approach to troubleshooting and minimizing by-products is essential for achieving high purity of the final product.



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Caption: A logical workflow for addressing impurities in the synthesis process.

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